molecular formula C14H10F3IO4S B14279793 (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate

(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate

Cat. No.: B14279793
M. Wt: 458.19 g/mol
InChI Key: LGRWYNSNXGCOSH-UHFFFAOYSA-N
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Description

(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis. This compound, in particular, is characterized by the presence of an iodine atom, a phenylmethoxy group, and a trifluoromethanesulfonate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate typically involves the triflation of a suitable precursor. One common method is the reaction of 2-iodo-3-phenylmethoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used. The reactions are often conducted under an inert atmosphere at elevated temperatures.

Major Products Formed

Scientific Research Applications

(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution and cross-coupling reactions. The triflate group, being a weakly coordinating anion, facilitates the departure of the leaving group, allowing the nucleophile or coupling partner to attach to the aromatic ring. This process is often catalyzed by transition metals such as palladium, which coordinate to the iodine atom and activate the substrate for reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is unique due to its specific substitution pattern, which combines the reactivity of the iodine atom with the excellent leaving group ability of the triflate. This makes it particularly useful in synthetic applications where both high reactivity and stability are required.

Properties

Molecular Formula

C14H10F3IO4S

Molecular Weight

458.19 g/mol

IUPAC Name

(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C14H10F3IO4S/c15-14(16,17)23(19,20)22-12-8-4-7-11(13(12)18)21-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

LGRWYNSNXGCOSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)I

Origin of Product

United States

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